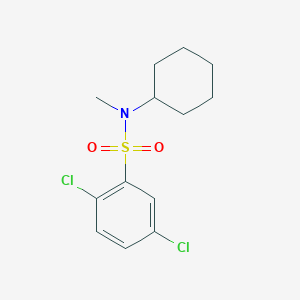

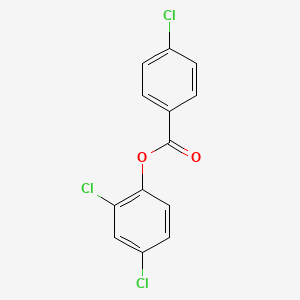

2,5-dichloro-N-cyclohexyl-N-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-dichloro-N-cyclohexyl-N-methylbenzenesulfonamide, commonly known as DCM, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. DCM is a white crystalline powder that is soluble in organic solvents such as chloroform and acetone. It has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

科学的研究の応用

Cyclooxygenase-2 Inhibition

A study highlighted the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. Introduction of a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring increased COX1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, which is in phase II clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain treatment (Hashimoto et al., 2002).

Structural Analysis

Research on menthone- and isomenthone-tosylhydrazones provided insights into their crystal and molecular structures. The study employed three-dimensional, single-crystal X-ray diffractometry to determine the structure, showcasing the sulfonamide group's anti positioning to the more substituted side of the cyclohexyl ring (Mullica et al., 1992).

Oxidation Catalysts

Sulfonamide-substituted iron phthalocyanine was designed considering solubility and stability for potential application as oxidation catalysts. This compound exhibited remarkable stability under oxidative conditions and efficiently oxidized cyclohexene and styrene, highlighting its utility in organic synthesis (Işci et al., 2014).

Anticancer Activity

A study on new dibenzensulfonamides showed their potential as anticancer drug candidates. These compounds induced apoptosis and autophagy in tumor cells while inhibiting carbonic anhydrase isoenzymes, important in tumorigenesis. This research contributes to developing new anticancer therapies (Gul et al., 2018).

Electrophilic Cyanation

Research on the electrophilic cyanation of aryl and heteroaryl bromides using N-Cyano-N-phenyl-p-methylbenzenesulfonamide provided a more benign method for synthesizing various benzonitriles. This methodology is efficient for electronically different and sterically demanding substrates, demonstrating its utility in pharmaceutical intermediate synthesis (Anbarasan et al., 2011).

特性

IUPAC Name |

2,5-dichloro-N-cyclohexyl-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO2S/c1-16(11-5-3-2-4-6-11)19(17,18)13-9-10(14)7-8-12(13)15/h7-9,11H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKIQNBLJJQJBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-tert-butyl-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5579970.png)

![4-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5579976.png)

![4-(4-{[3-(hydroxymethyl)-4-morpholinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5579990.png)

![ethyl 2-[(3,4-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5579993.png)

![N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B5579994.png)

![1-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-3-azepanamine hydrochloride](/img/structure/B5580007.png)

![4-[2-(dimethylamino)benzoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5580018.png)

![5-nitro-2-[(2-phenyl-2H-tetrazol-5-yl)thio]benzoic acid](/img/structure/B5580028.png)

![N-(2-hydroxycyclohexyl)-N-methyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5580062.png)